molecular formula C12H12N2O2S B12253926 methyl 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoate

methyl 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoate

Cat. No.: B12253926
M. Wt: 248.30 g/mol
InChI Key: UQCQOXGSAZOPSA-UHFFFAOYSA-N
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Description

Methyl 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoate is an organic compound that features a benzoate ester linked to an imidazole ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylsulfanyl donor.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Methyl 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylsulfanyl)benzoate
  • Methyl 3-fluoro-4-methyl-2-(methylsulfanyl)benzoate
  • 1-methyl-1H-imidazole

Uniqueness

Methyl 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoate is unique due to the combination of its benzoate ester, imidazole ring, and methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

methyl 3-(2-methylsulfanylimidazol-1-yl)benzoate

InChI

InChI=1S/C12H12N2O2S/c1-16-11(15)9-4-3-5-10(8-9)14-7-6-13-12(14)17-2/h3-8H,1-2H3

InChI Key

UQCQOXGSAZOPSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=CN=C2SC

Origin of Product

United States

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